molecular formula C14H14S3 B12525060 Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- CAS No. 660850-53-3

Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-

Cat. No.: B12525060
CAS No.: 660850-53-3
M. Wt: 278.5 g/mol
InChI Key: WJVACBGZCXOBLI-UHFFFAOYSA-N
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Description

Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- is an organic compound with a unique structure that includes a naphthalene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of naphthalene derivatives and thiophene precursors, followed by cyclization reactions facilitated by catalysts such as Lewis acids. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents, organometallic reagents, and other electrophiles or nucleophiles are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- has several applications in scientific research:

    Organic Electronics: This compound is used in the development of organic semiconductors and conductive materials.

    Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.

    Chemistry: Researchers study its reactivity and potential as a building block for more complex molecules.

    Biology and Medicine: Although less common, its derivatives may be investigated for biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism by which Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- exerts its effects depends on its specific application. In organic electronics, its mechanism involves the delocalization of electrons across the conjugated system, facilitating charge transport. In chemical reactions, the presence of sulfur atoms can influence the reactivity and stability of intermediates, guiding the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]thiophene diimide: Another naphthalene-thiophene fused compound with different functional groups.

    Naphtho[1,2-b4,3-b′]dithiophene: A compound with two thiophene rings fused to a naphthalene ring.

Uniqueness

Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- is unique due to the presence of two methylthio groups, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic electronics and materials science.

Properties

CAS No.

660850-53-3

Molecular Formula

C14H14S3

Molecular Weight

278.5 g/mol

IUPAC Name

3,3-bis(methylsulfanyl)-1H-benzo[f][2]benzothiole

InChI

InChI=1S/C14H14S3/c1-15-14(16-2)13-8-11-6-4-3-5-10(11)7-12(13)9-17-14/h3-8H,9H2,1-2H3

InChI Key

WJVACBGZCXOBLI-UHFFFAOYSA-N

Canonical SMILES

CSC1(C2=CC3=CC=CC=C3C=C2CS1)SC

Origin of Product

United States

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